N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Overview
Description
N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mechanism of Action
N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking BTK activity, this compound can induce cell death in cancer cells and modulate the activity of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cytokine production in immune cells, and the modulation of B-cell receptor signaling. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has several advantages for use in lab experiments, including its potent activity against cancer cells and its immunomodulatory effects. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several potential future directions for research on N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, including its use in combination with other cancer treatments, its evaluation in clinical trials for various types of cancer and autoimmune diseases, and the development of more potent and selective BTK inhibitors. Additionally, further research is needed to better understand the mechanisms underlying its immunomodulatory effects and its potential use in the treatment of other inflammatory diseases.
Scientific Research Applications
N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied in vitro and in vivo, and it has shown potent activity against various types of cancer cells, including those that are resistant to other treatments. It has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.
properties
IUPAC Name |
N-[2-methyl-5-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-5-4-8-17(10-11)15(18)13-7-6-12(2)14(9-13)16-21(3,19)20/h6-7,9,11,16H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJYWJPWDRJJBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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